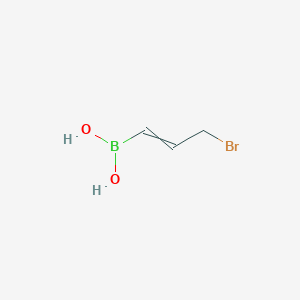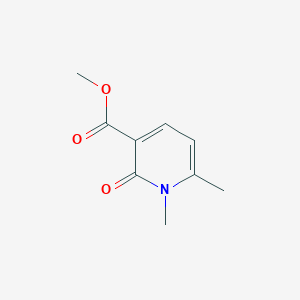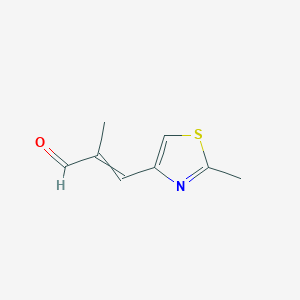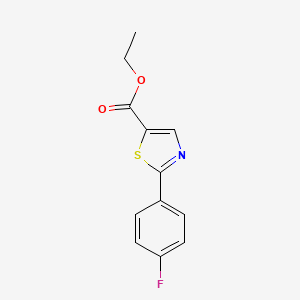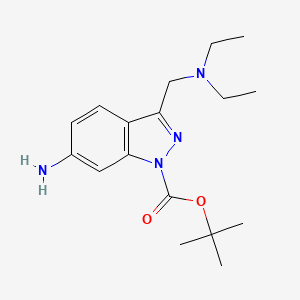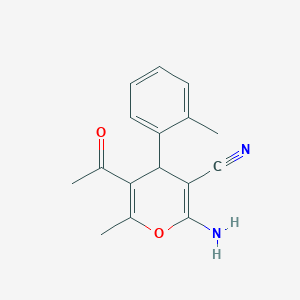
5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile is an organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by its unique structure, which includes an acetyl group, an amino group, and a carbonitrile group attached to the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetonitrile with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyran ring. The final product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the amino and carbonitrile groups allows it to form hydrogen bonds and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-acetyl-2-amino-6-methyl-4-(2-chlorophenyl)-4H-pyran-3-carbonitrile: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.
Uniqueness
The uniqueness of 5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may impart distinct steric and electronic effects compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
5-acetyl-2-amino-6-methyl-4-(2-methylphenyl)-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)15-13(8-17)16(18)20-11(3)14(15)10(2)19/h4-7,15H,18H2,1-3H3 |
Clé InChI |
MQNGEXLLWBJZFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)C)C)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)
